molecular formula C11H14ClNO2 B2959179 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride CAS No. 1855911-27-1

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride

Cat. No. B2959179
CAS RN: 1855911-27-1
M. Wt: 227.69
InChI Key: SCLSYYXAGSHMGI-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1855911-27-1 . It has a molecular weight of 227.69 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 227.69 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Hydrogen-bonded Co-crystal Structure

Benzoic acid–pyrrolidin-1-ium-2-carboxylate exemplifies non-centrosymmetric co-crystallization, demonstrating how it co-crystallizes with l-proline to form a chiral space group. The structure reveals chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. This study highlights the structural complexity and potential for designing new crystal forms with specific properties (Chesna et al., 2017).

Catalytic Applications

2-(Pyrrolidine-1-yl)benzoic acid derivatives have been used to synthesize water-soluble half-sandwich complexes with metals such as Ru, Rh, and Ir. These complexes are effective in catalytic transfer hydrogenation of carbonyl compounds in water, with glycerol as a hydrogen donor. This research showcases the compound's potential in environmentally friendly catalysis processes (Prakash et al., 2014).

Antimicrobial Studies

The synthesis and characterization of N-substituted pyridine hydrazide derivatives and their metal complexes with Co(II), Ni(II), and Cu(II) have been reported. These complexes exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Singh & Singh, 2012).

Corrosion Inhibition

Derivatives containing pyrazole moieties synthesized from pyridine and benzoic acid derivatives have shown to be effective corrosion inhibitors for mild steel in acidic media. This research indicates the potential use of these compounds in protecting metals from corrosion, which is crucial for extending the life of metal structures (El Hajjaji et al., 2018).

Luminescence and Magnetic Properties

The synthesis and characterization of lanthanide coordination complexes with derivatives of 3,5-dihydroxy benzoates, including studies on their photophysical properties, highlight the potential of these complexes in materials science, particularly for their luminescent and magnetic properties (Sivakumar et al., 2011).

Mechanism of Action

The mechanism of action of “2-(Pyrrolidin-1-yl)benzoic acid hydrochloride” is not specified in the available data. Pyrrolidine compounds are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-pyrrolidin-1-ylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLSYYXAGSHMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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